Product packaging for (3-Ethoxyphenyl)thiourea(Cat. No.:CAS No. 64506-44-1)

(3-Ethoxyphenyl)thiourea

Cat. No.: B1659309
CAS No.: 64506-44-1
M. Wt: 196.27 g/mol
InChI Key: VJKSZICCMHBUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethoxyphenyl)thiourea is a chemical compound offered for research and development purposes. Thiourea derivatives are of significant interest in scientific research due to their versatile applications. They are commonly utilized as key intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Researchers also investigate these compounds for their potential biological activities and their ability to act as ligands in coordination chemistry or as precursors in materials science . The structure of this compound, featuring both a thiourea moiety and an ethoxybenzene ring, makes it a valuable scaffold for constructing more complex molecules and for exploring structure-activity relationships. This product is intended for use in a laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use and handle the material in accordance with laboratory best practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2OS B1659309 (3-Ethoxyphenyl)thiourea CAS No. 64506-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64506-44-1

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

(3-ethoxyphenyl)thiourea

InChI

InChI=1S/C9H12N2OS/c1-2-12-8-5-3-4-7(6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)

InChI Key

VJKSZICCMHBUGV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=S)N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=S)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For (3-Ethoxyphenyl)thiourea, with a molecular formula of C₉H₁₂N₂OS, the expected molecular weight is approximately 196.27 g/mol . In mass spectrometry, this would be observed as the molecular ion peak [M]⁺• at an m/z value of 196.

The fragmentation pattern of a molecule provides a virtual fingerprint, offering valuable insights into its structural components. Thiourea (B124793) derivatives are known to undergo characteristic fragmentation pathways upon ionization. The fragmentation of this compound is influenced by the presence of the ethoxyphenyl ring and the thiourea moiety. The primary fragmentation routes typically involve cleavages at the C-N bonds and within the ethoxy substituent.

Key fragmentation pathways for this compound can be proposed based on the fragmentation behavior of related thiourea compounds. researchgate.netsemanticscholar.org The molecular ion [M]⁺• (m/z 196) can undergo several fragmentation reactions. A common fragmentation involves the cleavage of the ethoxy group, such as the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) to form a hydroxyphenylthiourea radical cation at m/z 168. Another significant fragmentation pathway involves the cleavage of the thiourea core, which can lead to the formation of an ethoxyphenyl isothiocyanate ion ([C₂H₅OC₆H₄NCS]⁺•) at m/z 179 or an ethoxyphenyl radical cation ([C₂H₅OC₆H₄]⁺) at m/z 121. The detailed analysis of these fragments helps confirm the compound's identity and structure.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula of Fragment
196 Molecular Ion [M]⁺• [C₉H₁₂N₂OS]⁺•
179 [M - NH₃]⁺• [C₉H₉NOS]⁺•
168 [M - C₂H₄]⁺• [C₇H₈N₂OS]⁺•
121 [Ethoxyphenyl]⁺ [C₈H₉O]⁺
108 [C₆H₄NHCS]⁺• [C₇H₆NS]⁺•

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of energy excites electrons from a ground state to a higher energy state. The structure of this compound contains several chromophores—the phenyl ring, the thiocarbonyl group (C=S), and heteroatoms with non-bonding electrons (N, O, S)—which give rise to a characteristic UV-Vis spectrum.

The electronic spectrum of this compound is expected to exhibit absorptions corresponding to two primary types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths. They arise from the excitation of electrons in the π-orbitals of the aromatic benzene (B151609) ring and the C=S double bond to the corresponding π* antibonding orbitals. The conjugation between the phenyl ring and the thiourea moiety influences the energy of these transitions. For simple thiourea, a π→π* transition is observed around 235 nm. researchgate.net The presence of the ethoxyphenyl group is expected to cause a bathochromic (red) shift to a longer wavelength.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the lone pairs on sulfur, nitrogen, and oxygen atoms) to an antibonding π-orbital of the thiocarbonyl group. researchgate.net These transitions are characteristically of lower intensity compared to π → π transitions and occur at longer wavelengths. The n → π* transition associated with the C=S group is a key feature in the spectra of thiourea derivatives. mdpi.com

The solvent used for analysis can also influence the position and intensity of absorption bands due to interactions with the solute molecule.

Table 2: Expected UV-Vis Spectroscopic Data and Electronic Transitions for this compound

Electronic Transition Associated Chromophore Expected Wavelength Region (λmax) Relative Intensity
π → π* Phenyl Ring & C=S 230 - 280 nm High
n → π* C=S group 290 - 350 nm Low

Table of Compounds Mentioned

Compound Name

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) Analysis of (3-Ethoxyphenyl)thiourea Analogues

Studies on analogues such as 1-(4-ethoxyphenyl)-3-(4-methylbenzoyl)thiourea have demonstrated that these compounds often crystallize in common space groups, with the monoclinic system being frequently observed. For instance, the crystal structure of N-(2-ethoxyphenyl)-N′-(4-chlorophenyl)thiourea was solved and refined to a high degree of precision, revealing the key structural parameters. The data obtained from SCXRD, including unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases like the Cambridge Structural Database (CSD), providing a valuable resource for the scientific community.

A representative set of crystallographic data for a thiourea (B124793) derivative is presented below:

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123(2)
b (Å)11.456(3)
c (Å)13.567(4)
β (°)108.91(2)
Volume (ų)1489.1(7)
Z4
Note: Data is illustrative for a representative thiourea derivative and may not correspond to this compound itself.

Analysis of Crystal Packing and Supramolecular Interactions

The assembly of molecules in the solid state is directed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and physical characteristics.

A hallmark of thiourea derivatives is their propensity to form hydrogen bonds. The N–H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a potent acceptor, leading to the formation of robust N–H···S hydrogen bonds. These interactions often lead to the creation of dimeric synthons or extended chains.

In this compound, the oxygen atom of the ethoxy group introduces an additional hydrogen bond acceptor site. This allows for the formation of N–H···O interactions, which can coexist with and complement the N–H···S bonds, leading to more complex and stable three-dimensional networks. For example, in the crystal structure of 1-(2,4-dichlorobenzoyl)-3-(2-ethoxyphenyl)thiourea, both N–H···S and N–H···O hydrogen bonds play a crucial role in stabilizing the crystal packing.

The phenyl rings in this compound and its analogues can participate in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings and contribute significantly to the cohesive energy of the crystal. The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, depending on the steric and electronic nature of the substituents on the rings.

In addition to the more dominant hydrogen bonds and π-π stacking, a network of weaker interactions, such as C–H···S, C–H···O, and C–H···π contacts, further stabilizes the crystal structure. While individually less energetic, the cumulative effect of these numerous weak interactions is significant in dictating the final crystal packing arrangement. The aliphatic protons of the ethoxy group are often involved in these types of interactions.

Conformational Analysis in the Crystalline State

The conformation adopted by a molecule in the solid state is a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions. For this compound, rotational freedom exists around the C–N bonds of the thiourea core and the C–O bond of the ethoxy substituent.

SCXRD studies reveal that the thiourea unit in such derivatives is typically planar or nearly planar. The phenyl rings are generally twisted with respect to this plane, with the specific torsion angles being a compromise to minimize steric hindrance while maximizing favorable packing interactions. The ethoxy group can also adopt different conformations, which can influence its ability to participate in hydrogen bonding.

Polymorphism and Co-crystallization Studies of Thiourea Derivatives

Polymorphism, the existence of a substance in multiple crystalline forms, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. The rich hydrogen bonding capabilities of thiourea derivatives make them prime candidates for exhibiting polymorphism, as subtle changes in crystallization conditions can favor different supramolecular synthons and packing arrangements.

Co-crystallization offers a strategy to modify the physical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. The ability of the thiourea group to form predictable hydrogen bonds makes it an excellent functional group for the design of co-crystals. By selecting co-formers with complementary hydrogen bonding sites, it is possible to engineer novel crystal structures with desired properties.

Computational Chemistry and Theoretical Modeling of 3 Ethoxyphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For (3-Ethoxyphenyl)thiourea, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.govscispace.com This calculation finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. semanticscholar.org Understanding the optimized geometry is the first step in analyzing a molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the distribution of these orbitals and calculate the energy gap, providing key insights into its electronic properties and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. wolfram.comchemrxiv.org Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons that are prone to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack. wolfram.com Green and yellow areas denote neutral or intermediate potential.

For this compound, an MEP map would identify the most reactive sites. The sulfur atom of the thiocarbonyl group is generally expected to be a region of high negative potential, while the N-H protons would exhibit positive potential, making them likely sites for hydrogen bonding. researchgate.netresearchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential).

Calculating these values for this compound would provide a quantitative assessment of its stability and reactivity profile. ajchem-a.comworldscientific.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, revealing how its conformation changes in different environments (e.g., in a solvent like water or interacting with a biological target). jppres.com These simulations provide insights into the molecule's flexibility, conformational stability, and intermolecular interactions, such as hydrogen bonding with solvent molecules. acs.org For thiourea (B124793) derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by molecular docking. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.comanalis.com.my In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of related molecules, such as various thiourea derivatives. nih.gov A statistical model is then built to correlate these descriptors with an observed activity (e.g., anticancer or antibacterial potency). nih.govresearchgate.net

If this compound were included in a dataset of thiourea derivatives with known biological activities, a QSAR model could be developed. farmaciajournal.com Such a model could predict the activity of new, unsynthesized derivatives and provide valuable insights into which structural features are most important for the desired biological effect, thereby guiding the rational design of more potent compounds. nih.gov

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles for Metal Chelation by Thioureas

Thiourea (B124793) derivatives are highly versatile ligands in coordination chemistry due to their ability to coordinate with a vast array of metal centers. tandfonline.com The fundamental design principles for metal chelation by thioureas revolve around the presence of multiple donor atoms and the electronic influence of their substituents.

Key principles include:

Donor Atoms: The thiourea core, R-NH-C(S)-NH-R', contains sulfur and nitrogen atoms that can act as Lewis bases, donating electron pairs to a metal center. mdpi.comresearchgate.net The soft sulfur atom typically shows a high affinity for soft metal ions, while the harder nitrogen atoms can also participate in coordination. The presence of an acyl or aroyl group, as seen in many analogues, introduces an oxygen atom, providing an additional potential coordination site. semanticscholar.org

Tautomerism: Thiourea ligands can exist in thione (C=S) and thiol (C-SH) tautomeric forms. Complexation often occurs through the more stable thione form, but deprotonation of the N-H group can lead to coordination in the anionic thiolato form, enhancing the ligand's binding affinity. acs.org

Substituent Effects: The nature of the substituents on the nitrogen atoms (R and R') significantly impacts the ligand's electronic properties. Electron-withdrawing groups, such as sulfonyl or phosphoryl groups, can alter the electron density on the donor atoms, affecting the strength of the metal-ligand bond. tandfonline.com Aromatic substituents like the ethoxyphenyl group can influence the complex's solubility and crystal packing.

Intramolecular Hydrogen Bonding: The N-H protons in the thiourea backbone can form intramolecular hydrogen bonds, particularly in acyl or aroyl derivatives where the carbonyl oxygen acts as an acceptor. acs.orgcardiff.ac.uk This pre-organizes the ligand for chelation, creating a stable six-membered ring upon coordination with a metal ion. cardiff.ac.uk This inherent structural feature enhances the stability of the resulting metal complexes. researchgate.net

Chelate Ring Formation: The ability of thiourea derivatives to form stable chelate rings (typically four-, five-, or six-membered) upon coordination is a critical design principle. Bidentate (S,N- or S,O-) coordination leads to the formation of these stable metallacycles. tandfonline.comnih.gov

Synthesis and Characterization of Metal Complexes of (3-Ethoxyphenyl)thiourea Analogues

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this compound are not extensively detailed, the general methodologies applied to its analogues are well-established.

A common synthetic route involves dissolving the thiourea ligand in a solvent like ethanol (B145695), methanol, or acetone (B3395972). A solution of the metal salt (e.g., chlorides, acetates, or nitrates) in the same or a different miscible solvent is then added, often dropwise, to the ligand solution. The reaction is typically stirred at room temperature or under reflux for a period ranging from a few hours to a full day. mdpi.commdpi.com In many cases, the metal complex precipitates from the solution upon formation or after cooling, and can be isolated by filtration, washed, and dried. For some complexes, particularly those involving deprotonation of the ligand, a base such as triethylamine (B128534) (Et₃N) is added to facilitate the formation of the anionic form of the ligand. mdpi.com

For example, the synthesis of bivalent metal complexes with N-Phenylmorpholine-4-carbothioamide (an analogue) has been achieved by reacting two equivalents of the ligand with one equivalent of the metal chloride (e.g., CuCl₂, PdCl₂, PtCl₂) in ethanol. mdpi.com Another general method involves adding a solution of a metallic acetate (B1210297) in ethanol to a solution of the thiourea ligand, also in ethanol, in a 1:2 metal-to-ligand molar ratio.

Characterization of the resulting complexes is performed using a suite of analytical techniques:

Elemental Analysis (CHN): To determine the empirical formula and confirm the stoichiometry of the complex. mdpi.com

Molar Conductivity: To establish whether the complex is an electrolyte or non-electrolyte in solution. mdpi.com

Spectroscopic Methods (FT-IR, NMR, UV-Vis): To probe the coordination environment and confirm the binding of the ligand to the metal.

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govtandfonline.com

Elucidation of Coordination Modes and Geometries

Thiourea derivatives are known for their remarkable coordination versatility, adopting several possible binding modes depending on the metal ion, reaction conditions, and the specific substituents on the ligand. researchgate.netmdpi.com

The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.comresearchgate.net This is particularly prevalent with soft metal cations that have a high affinity for the soft sulfur donor. researchgate.net In this mode, the ligand acts as a neutral molecule. An example is the complex type [MCl₂(κ¹S-L)₂], where M is a bivalent metal like Cu(II), Pd(II), or Pt(II), and L is a thiourea derivative. mdpi.com

Upon deprotonation of one of the N-H protons, thiourea derivatives can act as anionic bidentate ligands, coordinating to a metal center through both the sulfur and a nitrogen atom. nih.govmdpi.com This S,N-chelation results in the formation of a stable four-membered metallacycle. tandfonline.com This coordination mode is often favored in the presence of a base, which facilitates the deprotonation of the ligand. Complexes of the type [M(κ²S,N-L)₂] have been synthesized with metals such as Ni(II), Cu(II), Pd(II), and Zn(II). mdpi.com Acylthiourea derivatives can also coordinate in a bidentate fashion through the sulfur and carbonyl oxygen atoms, forming a six-membered ring. researchgate.net

Thiourea ligands with additional donor sites in their substituents can exhibit multi-dentate coordination. Furthermore, the thiourea moiety itself can act as a bridging ligand between two metal centers (M-M bridging mode), leading to the formation of polynuclear complexes. mdpi.com This bridging often occurs through the sulfur atom, which can coordinate to two different metal ions simultaneously.

Spectroscopic Probes for Complexation Studies (e.g., FT-IR, NMR, UV-Vis of complexes)

Spectroscopic techniques are indispensable for characterizing thiourea-metal complexes and elucidating the ligand's coordination mode.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Key vibrational bands of the thiourea ligand are monitored for shifts upon complexation. researchgate.net

The ν(N-H) stretching vibration (typically ~3100-3400 cm⁻¹) can shift or disappear. Its disappearance is a strong indicator of deprotonation and N,S-bidentate coordination. mdpi.com

The ν(C=S) band (typically ~700-850 cm⁻¹ and ~1300-1400 cm⁻¹) is particularly diagnostic. A shift to a lower frequency (red shift) upon complexation indicates the coordination of the sulfur atom to the metal, as the C=S bond order decreases. rasayanjournal.co.in

The ν(C-N) band often shifts to a higher frequency (blue shift), suggesting an increase in the C-N bond order upon sulfur coordination. mdpi.com

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for a Thiourea Ligand Analogue and its Metal Complexes
Compoundν(N-H)ν(C-N)ν(C=S)
Free Ligand (HPMCT)31761265696
[CuCl₂(κ¹S-HPMCT)₂]33361274675
[Ni(κ²S,N-PMCT)₂]- (absent)1271689
Data adapted from a study on N-Phenylmorpholine-4-carbothioamide (HPMCT), an analogue of this compound. mdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution.

In ¹H NMR , the signal for the N-H proton often shifts downfield upon complexation in monodentate complexes due to the deshielding effect of the metal. In cases of bidentate S,N-coordination, this signal disappears due to deprotonation. mdpi.com Protons on the aromatic rings, like the ethoxyphenyl group, will also experience shifts in their chemical environment upon coordination. nih.gov

In ¹³C NMR , the most significant change is observed for the thiocarbonyl carbon (C=S). This signal typically shifts downfield upon coordination through the sulfur atom, indicating a decrease in electron density at the carbon atom. mdpi.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a Thiourea Ligand and its Complex
Compoundδ (C=S)
Free Ligand (HPMCT)180.41
[PtCl₂(κ¹S-HPMCT)₂]174.80
Data adapted from a study on N-Phenylmorpholine-4-carbothioamide (HPMCT). mdpi.com Note: The original paper reported a downfield shift for most complexes but an upfield shift for the Pt complex, highlighting that the direction of the shift can vary.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes are typically different from that of the free ligand. New absorption bands may appear in the visible region, which can be attributed to d-d electronic transitions of the metal center or to charge-transfer transitions between the metal and the ligand. cardiff.ac.ukukm.my These spectra help in understanding the geometry of the complex, as different geometries (e.g., tetrahedral, square planar, octahedral) give rise to characteristic absorption bands.

Absence of Specific Research Data for this compound Metal Complexes Precludes Theoretical Analysis

A thorough review of scientific literature reveals a significant gap in the theoretical and computational investigation of metal complexes formed with the specific ligand this compound. Despite the growing interest in the coordination chemistry of thiourea derivatives, detailed theoretical studies focusing on the metal-ligand interactions and stability of complexes involving this particular compound are not publicly available.

Theoretical investigations, typically employing methods such as Density Functional Theory (DFT), are crucial for a deep understanding of the electronic structure, bonding, and stability of coordination compounds. These studies provide valuable insights into optimized geometries, bond lengths, bond angles, and quantum chemical parameters like HOMO-LUMO energy gaps, chemical hardness, and electronic chemical potential. Such data are instrumental in predicting the reactivity and stability of metal complexes.

While extensive research exists on the theoretical aspects of other substituted thiourea ligands and their metal complexes, the specific ethoxy substituent at the meta-position of the phenyl ring in this compound introduces unique electronic and steric effects that cannot be accurately extrapolated from studies on other derivatives. For instance, research on N-phenylmorpholine-4-carbothioamide and N-furfuryl-N′-benzoylthiourea complexes has utilized DFT to explore their coordination behavior and electronic properties. However, the absence of similar studies for this compound means that no reliable data on its metal-ligand interaction energies, bond characteristics, or complex stability constants can be presented.

Consequently, the generation of data tables and a detailed discussion on the theoretical underpinnings of this compound's coordination chemistry, as requested, cannot be fulfilled without resorting to speculation, which would compromise the scientific accuracy of the article. The scientific community has not yet published the specific computational research required to populate the section on "Theoretical Investigations of Metal-Ligand Interactions and Complex Stability" for this compound.

Advanced Biological Activity Research and Mechanistic Investigations

Enzyme Inhibition Studies

The unique structural features of (3-Ethoxyphenyl)thiourea, particularly the thiocarbonyl group and the substituted phenyl ring, suggest its potential as an inhibitor for several classes of enzymes. Research on analogous compounds provides a foundation for understanding its possible inhibitory activities.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com While direct inhibitory data for this compound is not extensively documented, studies on structurally related phenylthiourea (B91264) derivatives have demonstrated notable anti-cholinesterase activity.

For instance, a study on a series of thiourea (B124793) derivatives revealed that compounds with halogen substitutions on the phenyl ring exhibit potent inhibition against both AChE and BChE. nih.gov Specifically, a derivative with a chlorine atom at the meta-position (position 3) of the phenyl ring showed significant activity against both enzymes. nih.gov This suggests that the substitution pattern on the phenyl ring is a critical determinant of inhibitory potential. The synchronous inhibition of both AChE and BChE is considered beneficial for the treatment of Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibition by a Phenylthiourea Analog

Compound Target Enzyme IC₅₀ (µg/mL)
3-Chlorophenylthiourea derivative Acetylcholinesterase (AChE) 50
Butyrylcholinesterase (BChE) 60

Data derived from studies on analogous compounds. nih.gov

Given the electronic and steric similarities between a 3-chloro and a 3-ethoxy group, it is plausible that this compound could also exhibit dual inhibitory activity against AChE and BChE.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori, such as peptic ulcers and gastritis. core.ac.uknih.gov Thiourea and its derivatives are well-established urease inhibitors, largely due to their structural similarity to urea. nih.gov

Research into N-monoarylacetothioureas has identified potent urease inhibitors. nih.gov Notably, derivatives with methoxy (B1213986) and hydroxyl groups at the meta-position of the phenyl ring have shown significant activity. For example, N-(3-Methoxyphenylaceto)thiourea and N-(3-Hydroxyphenylaceto)thiourea have been reported as effective inhibitors of urease. nih.gov The conjugates of thiourea with substituents like fluorine and chlorine at the meta or para positions have also demonstrated predominant urease inhibitory activity. core.ac.uk This highlights the importance of the substitution pattern on the aryl ring for potent inhibition.

Table 2: Urease Inhibition by Phenylthiourea Analogs

Compound Target Enzyme IC₅₀ (µM)
N-(3-Methoxyphenylaceto)thiourea Jack Bean Urease Not specified, but noted as active
N-(3-Hydroxyphenylaceto)thiourea Jack Bean Urease Not specified, but noted as active
Dipeptide-conjugated 2,3-dichlorophenyl piperazine (B1678402) thiourea Jack Bean Urease 2.0
Thiourea (Standard) Jack Bean Urease 21.0 ± 0.11

Data derived from studies on analogous compounds. core.ac.uknih.gov

The presence of an ethoxy group at the 3-position in this compound, being electronically similar to a methoxy group, suggests it could be a potent inhibitor of urease.

Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting step in melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov The thiourea moiety is recognized for its ability to chelate the copper ions within the active site of tyrosinase, thereby inhibiting its function. mdpi.com

Studies on various thiourea derivatives have confirmed their potential as tyrosinase inhibitors. The incorporation of a thiourea group can significantly enhance the binding affinity of compounds to the tyrosinase enzyme. nih.gov While specific data for this compound is limited, the general class of N-phenylthioureas has been evaluated for this activity. The effectiveness of these compounds often depends on the nature and position of the substituents on the phenyl ring, which influence the electronic properties and steric fit within the enzyme's active site.

Proteases are enzymes that catalyze the breakdown of proteins and are essential for numerous physiological processes. carlroth.com Their dysregulation is linked to various diseases, making protease inhibitors a significant class of therapeutic agents. While the investigation of this compound as a specific protease inhibitor is not widely reported, the thiourea scaffold has been incorporated into molecules designed to target proteases. The ability of the thiourea group to form hydrogen bonds and interact with active site residues makes it a versatile component in the design of enzyme inhibitors. biointerfaceresearch.com For example, certain serine protease inhibitors incorporate functionalities that could conceptually be linked to a thiourea core. nih.gov

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation, and their modulation is a target for various diseases. nih.gov Specifically, SIRT1 has been identified as a target in cancer and neurodegenerative disorders. nih.gov Thiourea-containing compounds have emerged as mechanism-based inhibitors of sirtuins. nih.gov

Computational studies have explored the interaction of thiourea derivatives with SIRT1. researchgate.net These in silico models suggest that thiourea derivatives can effectively bind to the active site of SIRT1. For instance, a study involving a derivative, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, demonstrated a low binding energy and interactions with key amino acid residues like PheA:297. researchgate.net Thiourea-based inhibitors are considered promising for cellular studies as they are not susceptible to deacylation by SIRT1–3, unlike some thioamide-based inhibitors. nih.gov This stability makes them more suitable candidates for drug development.

Mechanistic Insights into Enzyme-Ligand Interactions

The inhibitory activity of thiourea derivatives like this compound is rooted in their specific molecular interactions with the target enzymes. The bioactivity is generally linked to three key features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and the substituents on the phenyl ring enhancing binding affinity. biointerfaceresearch.com

Molecular docking studies on various thiourea analogs have provided valuable insights into these interactions:

Cholinesterases : Docking simulations suggest that thiourea derivatives can bind within the active site gorge of both AChE and BChE. The interactions often involve hydrogen bonding between the N-H groups of the thiourea and amino acid residues in the active site. The phenyl ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex. nih.gov

Urease : The inhibitory mechanism of thiourea derivatives against urease is believed to involve the chelation of the nickel ions in the active site by the sulfur atom of the thiourea. Molecular docking has shown that the thiourea moiety fits well into the urease binding pocket, establishing interactions that inhibit the enzyme's function. biointerfaceresearch.com

Tyrosinase : For tyrosinase, the thiourea group is thought to interact with the copper ions in the catalytic site. The planar structure of the aryl substituent can facilitate binding to specific proteins. biointerfaceresearch.com

Sirtuins : In the case of SIRT1, thiourea derivatives are proposed to act as mechanism-based inhibitors. They mimic the natural substrate and form a stable complex within the enzyme's active site, often involving hydrogen bonds and hydrophobic interactions with key residues. researchgate.net

Kinetic Analysis of Enzyme Inhibition (Competitive, Non-competitive, Mixed-type)

Detailed kinetic analyses specifying the type of enzyme inhibition (competitive, non-competitive, or mixed-type) by this compound are not extensively documented in available research. However, studies on structurally related compounds provide insights into potential mechanisms. For instance, a derivative containing a 4-ethoxyphenyl moiety, 1-(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea, has been identified as an uncompetitive inhibitor of E. coli β-glucuronidase, with a measured inhibition constant (Ki) of 1.64 μM researchgate.net. Uncompetitive inhibition suggests that the inhibitor binds only to the enzyme-substrate complex. While this finding pertains to a more complex derivative and a different isomer, it highlights the potential for ethoxyphenyl-substituted thioureas to act as specific enzyme inhibitors. Further research is necessary to determine the precise kinetic profile of this compound against various enzymatic targets.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a crucial computational tool for predicting how a ligand, such as this compound, might bind to the active site of a protein. These simulations are instrumental in understanding the intermolecular interactions that stabilize the ligand-protein complex. For the broader class of thiourea derivatives, docking studies have revealed that the thiourea scaffold is pivotal for forming hydrogen bonds with enzyme active sites, significantly contributing to their biological activity biointerfaceresearch.commdpi.com.

While specific docking studies for this compound are not prominently featured in the literature, research on a related compound, N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-(3-(4-ethoxyphenyl)thioureido) benzenesulfonamide, has been conducted to explore its binding mode within the active site of Mycobacterium tuberculosis enoyl reductase (InhA) nih.gov. Such studies on analogous compounds underscore the importance of the thiourea core and its substituents in establishing specific interactions within a binding pocket. The ethoxy group on the phenyl ring likely influences the compound's orientation and hydrophobic interactions within the target protein.

Molecular Recognition and Sensing Applications

The unique structural features of thiourea derivatives, particularly the presence of nucleophilic sulfur and nitrogen atoms, make them excellent candidates for the development of chemosensors for detecting various ions rsc.orgresearchgate.net.

Chemo-sensing Capabilities for Metal Ions (e.g., Hg, Ag)

Thiourea-based compounds are widely recognized for their ability to act as chemosensors for heavy metal ions, including mercury (Hg²⁺) and silver (Ag⁺) orientjchem.orgmdpi.comnih.gov. The interaction between the soft acid (metal ion) and the soft base (sulfur atom of the thiourea) is a key principle behind this sensing capability rsc.org. While the specific use of this compound as a chemosensor for Hg²⁺ or Ag⁺ has not been detailed in the available literature, the general applicability of the thiourea scaffold suggests its potential in this area. Research has demonstrated that thiourea derivatives can be incorporated into systems that produce a detectable signal, such as a color change or fluorescence, upon binding with a target metal ion nih.govmdpi.comresearchgate.netacs.org.

Mechanism of Optical Sensing and Selectivity

The mechanism of optical sensing in thiourea-based chemosensors typically involves a change in their electronic properties upon coordination with a metal ion. This can manifest as a colorimetric or fluorometric response nih.govdistantreader.org. The process often involves mechanisms such as photo-induced electron transfer (PET), where the binding of the ion alters the electron transfer process within the molecule, leading to a "turn-on" or "turn-off" of fluorescence mdpi.com.

The selectivity of these sensors for specific metal ions is governed by the precise nature of the coordination environment created by the thiourea derivative and any other chelating groups present in the molecule. The substituents on the thiourea scaffold play a critical role in modulating the sensor's affinity and selectivity for different ions. The design of the sensor molecule dictates which ion will bind most favorably, leading to a selective optical response mdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a class of compounds by modifying their chemical structure. For thiourea derivatives, SAR studies have provided valuable insights into the features that govern their efficacy as therapeutic agents or inhibitors mdpi.comnih.gov.

Key findings from general SAR studies on thiourea derivatives indicate that:

Substituents on the Phenyl Ring : The nature and position of substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the thiourea moiety, affecting its binding capabilities researchgate.net.

Lipophilicity : The hydrophobic character of the molecule, often influenced by substituents like the ethoxy group, can be crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins mdpi.comnih.gov.

Hydrogen Bonding : The N-H groups of the thiourea core are critical hydrogen bond donors, and their interaction with protein targets is a recurring theme in the activity of these compounds biointerfaceresearch.com.

A quantitative structure-activity relationship (QSAR) study on thiourea derivatives as anti-Hepatitis C virus agents suggested that their activity is dependent on hydrophobicity and can be negatively affected by bulky aromatic groups . While these general principles are informative, specific SAR studies detailing the precise contribution of the 3-ethoxy group in this compound to its biological profile are needed to fully understand its potential.

Q & A

Q. What computational methods predict this compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict nucleophilic sites (C=S, NH) .
  • Molecular dynamics (MD) : Simulate ligand-enzyme docking (e.g., with Bcl-2) using AMBER or GROMACS. Validate with XRD data (e.g., C–S bond length: 1.68 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.